molecular formula C19H23N3O B3061114 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one CAS No. 52413-42-0

1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one

Cat. No.: B3061114
CAS No.: 52413-42-0
M. Wt: 309.4 g/mol
InChI Key: GZGWTMXEDJEORH-UHFFFAOYSA-N
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Description

1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one (CAS 52413-42-0) is a synthetic organic compound certified for use as a reference standard for the active pharmaceutical ingredient (API) Benzydamine . It is officially designated as Benzydamine EP Impurity E, making it critical for quality control and regulatory compliance in pharmaceutical development . This product is offered as a fully characterized compound compliant with major pharmacopeial guidelines such as the European Pharmacopoeia (EP) and USP, ensuring traceability and reliability for your analyses . With a molecular formula of C₁₉H₂₃N₃O and a molecular weight of 309.4 g/mol, it serves an essential role in analytical method development (AMV), validation, and routine Quality Control (QC) applications during both the synthesis and formulation stages of drug production . The structural configuration features a 1,2-dihydroindazol-3-one core substituted with a benzyl group at the 1-position and a 3-(dimethylamino)propyl chain at the 2-position . Our high-purity standard is specifically designed to enable accurate identification and quantification of this process-related impurity, supporting the safety and efficacy profile of the final drug product. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

1-benzyl-2-[3-(dimethylamino)propyl]indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-20(2)13-8-14-21-19(23)17-11-6-7-12-18(17)22(21)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGWTMXEDJEORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966834
Record name 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52413-42-0
Record name 3H-Indazol-3-one, 2-(3-(dimethylamino)propyl)-1,2-dihydro-1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052413420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUJ3PM9MWU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Introduction of the Benzyl Group at N1

The benzyl group at N1 is typically installed via alkylation of the indazolone nitrogen. EP0355970A1 demonstrates that protected indazolones (e.g., ethoxycarbonyl-protected derivatives) react with benzyl halides in the presence of strong bases like cesium carbonate ($$ \text{Cs}2\text{CO}3 $$). For instance, treating 1-carboethoxy-4-(N-methylcarbamoyl)-1,2-dihydro-3H-indazol-3-one with benzyl chloride in DMF at 50°C yields the N1-benzyl product after deprotection. The use of bulky bases minimizes competing O-alkylation, ensuring regioselectivity toward the indazolone nitrogen.

Installation of the 3-(Dimethylamino)propyl Group at N2

The N2-alkylation step requires careful selection of alkylating agents and reaction conditions. WO2006048745A1 highlights the use of pre-functionalized alkyl halides, such as 3-(dimethylamino)propyl bromide, in SN2 reactions. In a representative procedure, the indazolone nitrogen is deprotonated with a strong base (e.g., sodium hydride or potassium tert-butoxide) in tetrahydrofuran (THF), followed by addition of the alkylating agent at 0–25°C. Alternatively, Mitsunobu conditions ($$ \text{DIAD}, \text{PPh}_3 $$) may be employed to couple alcohols to the N2 position, though this is less common for tertiary amines due to steric hindrance.

Protecting Group Chemistry

Protecting groups are critical for multistep syntheses. EP0355970A1 emphasizes the use of (1-4C)alkoxycarbonyl groups (e.g., ethoxycarbonyl) to shield the indazolone nitrogens during alkylation. Deprotection is achieved via hydrolysis with aqueous ammonia or methylamine in methanol, yielding the free indazolone. For acid-sensitive intermediates, tert-butoxycarbonyl (Boc) groups may be removed under mild acidic conditions (e.g., HCl in dioxane).

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for synthesizing 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one:

Step Reagents/Conditions Yield Reference
Indazolone cyclization 2-Hydrazinobenzoic acid + $$ \text{SOCl}_2 $$, 40°C 75%
N1-Benzylation Benzyl chloride, $$ \text{Cs}2\text{CO}3 $$, DMF, 50°C 82%
N2-Alkylation 3-(Dimethylamino)propyl bromide, $$ \text{NaH} $$, THF, 0°C 68%
Deprotection 2M NH3 in MeOH, rt, 2h 95%

Challenges and Optimization

Regioselectivity in Alkylation

Competing O-alkylation and N-alkylation pathways necessitate precise control. EP0355970A1 notes that using polar aprotic solvents (e.g., DMF) and cesium carbonate enhances N-alkylation selectivity due to improved solubility of the deprotonated indazolone.

Purification of Hydrophilic Byproducts

The tertiary amine moiety in the 3-(dimethylamino)propyl group introduces polarity, complicating isolation. Chromatography on silica gel with methanol/chloroform gradients (5–10% MeOH) effectively separates the target compound from hydrophilic impurities.

Stability of intermediates

Nitro-containing intermediates (e.g., 6-nitroindazole derivatives) are prone to reduction under hydrogenation conditions. WO2006048745A1 advises using palladium-on-carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ at 1 atm for selective reductions without affecting the indazolone core.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent variations, functional groups, and pharmaceutical relevance.

1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole Formate

  • Molecular Formula : C₂₂H₂₉N₃O₃
  • Key Differences: Substituent: A diethylamino group replaces dimethylamino, increasing hydrophobicity (higher logP). Linkage: The dimethylaminopropyl chain is replaced by a 3-diethylaminopropoxy ether group, altering electronic properties and hydrogen-bonding capacity. Core Structure: The indazole ring lacks the 1,2-dihydro-3-one moiety, reducing conformational rigidity compared to the target compound.
  • Application: Registered as a pharmaceutical impurity (Catalogue No.: PA 02 2491001) with distinct chromatographic retention behavior .

3-Dimethylaminopropyl 2-Benzylaminobenzoate

  • Key Differences: Backbone: A benzoate ester replaces the indazolone core, eliminating nitrogen-based aromaticity. Functional Groups: Contains a benzylamino group at the 2-position of the benzoate ring, which may influence metabolic stability.
  • Role : Identified as a process-related impurity in Benzydamine Hydrochloride synthesis, requiring HPLC separation for quality control .

1-Benzyl-3-[3-(Dimethylamino)propoxy]-1H-indazole

  • Key Differences: Substitution Pattern: The dimethylaminopropyl group is attached via an ether linkage (propoxy) at the 3-position of the indazole ring instead of the 2-position.
  • Application : Used as a reference standard in pharmacopeial testing (e.g., British Pharmacopoeia) .

1-Benzyl-2-(3-(Diethylamino)propyl)-1,2-dihydro-3H-indazol-3-one Formate

  • Molecular Formula : C₂₂H₂₉N₃O₃
  • Key Differences: Amino Group: Diethylamino substituent instead of dimethylamino, increasing steric bulk and lipophilicity. Salt Form: Exists as a formate salt, contrasting with the hydrochloride form of the target compound .

Analytical and Pharmacological Considerations

Physicochemical Properties

Property Target Compound 1-Benzyl-3-(3-diethylamino-propoxy)-1H-indazole 3-Dimethylaminopropyl 2-Benzylaminobenzoate
Molecular Weight 309.41 g/mol 383.49 g/mol ~350 g/mol (estimated)
Core Structure Indazol-3-one Indazole Benzoate ester
Amino Substituent Dimethylamino Diethylamino Dimethylamino
Polarity Moderate (amide/tertiary amine) Low (ether/tertiary amine) High (ester/primary amine)

Analytical Differentiation

The target compound and its analogs are distinguished via HPLC using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer (pH 10.5). The method achieves baseline separation within 15 minutes, critical for quantifying impurities at detection limits <1 μg/mL .

Pharmacological Implications

  • Target Compound : As an impurity, it lacks therapeutic activity but is monitored to ensure drug safety (≤0.1% per ICH guidelines) .
  • Diethylamino Derivatives: Increased lipophilicity may enhance membrane permeability but could raise toxicity concerns .

Biological Activity

1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one, also known by its CAS number 52413-42-0, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{24}N_{2}O. It has a molecular weight of 309.41 g/mol. The compound features an indazole core with a dimethylamino propyl side chain and a benzyl group, contributing to its pharmacological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory effects : The compound shows promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant properties : It has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective effects : Preliminary studies suggest potential neuroprotective mechanisms, possibly related to modulation of neurotransmitter systems.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in cultured macrophages .
Antioxidant capacityDemonstrated ability to reduce reactive oxygen species (ROS) in neuronal cells .
NeuroprotectionEnhanced survival of neurons under oxidative stress conditions .

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and therapeutic potential:

  • Animal Models : Research using rodent models has shown that administration of the compound can alleviate symptoms of induced inflammation and oxidative stress.
  • Dosage and Efficacy : Effective dosages range from 10 to 50 mg/kg, demonstrating dose-dependent effects on inflammation reduction and neuroprotection.

Case Study 1: Inflammatory Disease Model

In a controlled study involving rats with induced paw edema, treatment with this compound resulted in a significant decrease in swelling compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Case Study 2: Neuroprotection in Ischemic Stroke

A study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated that pre-treatment with the compound led to improved neurological scores and reduced infarct size compared to untreated controls.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one in pharmaceutical formulations?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is widely used for its separation from benzydamine hydrochloride and related impurities. Key parameters include:

  • Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Gradient elution with a mixture of phosphate buffer (pH ~3.0) and acetonitrile.
  • Detection : UV absorbance at 254 nm for optimal sensitivity.
  • Validation : Linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) are critical for compliance with pharmacopeial standards .

Q. How is this compound synthesized, and what are the critical parameters for ensuring purity?

While direct synthesis pathways are not fully detailed in available literature, the compound is identified as a synthetic byproduct during benzydamine hydrochloride production. Key steps likely involve:

  • Condensation reactions between indazole derivatives and 3-(dimethylamino)propyl groups under basic conditions.
  • Purification : Column chromatography or recrystallization to isolate the compound from unreacted precursors.
  • Purity control : Use of pharmacopeial reference standards (e.g., EP or BP grades) to validate synthetic batches .

Q. What spectroscopic techniques are employed to confirm the molecular structure of this compound?

Structural confirmation typically involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton and carbon environments (e.g., benzyl CH₂ groups at δ ~4.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z 337.2).
  • X-ray Crystallography : Limited data exist, but related indazolone derivatives are characterized via single-crystal diffraction to confirm stereochemistry .

Advanced Research Questions

Q. What experimental strategies can elucidate the degradation pathways of this compound under accelerated stability conditions?

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
  • Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., demethylation or indazole ring cleavage).
  • Kinetic modeling : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Q. How can researchers resolve discrepancies in reported stability data across studies?

  • Standardized protocols : Adopt harmonized conditions (e.g., ICH Q1A guidelines) for temperature, humidity, and light exposure.
  • Method validation : Cross-validate HPLC methods between labs to ensure reproducibility.
  • Statistical analysis : Use multivariate analysis (e.g., ANOVA) to isolate variables (e.g., excipient interactions) causing data variability .

Q. What role does this compound play as an impurity in benzydamine hydrochloride, and how does its presence impact pharmacological assessments?

  • Pharmacopeial limits : The European Pharmacopoeia specifies a maximum impurity threshold (e.g., ≤0.15% w/w) to ensure drug safety.
  • Biological activity : Assess receptor binding assays (e.g., COX inhibition) to determine if the impurity exhibits off-target effects.
  • Toxicological profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to evaluate its safety profile .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one

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